molecular formula C8H7ClN2O2 B2907648 5-Chloro-6-nitro-2,3-dihydro-1H-indole CAS No. 2007919-15-3

5-Chloro-6-nitro-2,3-dihydro-1H-indole

Cat. No. B2907648
CAS RN: 2007919-15-3
M. Wt: 198.61
InChI Key: SOMADCPMWAGDKT-UHFFFAOYSA-N
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Description

5-Chloro-6-nitro-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C8H7ClN2O2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-nitro-2,3-dihydro-1H-indole consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is also known as an indole moiety .

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of novel indole derivatives, including 5-Chloro-6-nitro-2,3-dihydro-1H-indole, could lead to the discovery of new drugs with significant biological activities .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways could potentially lead to the observed biological activities of the compound.

Pharmacokinetics

The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure . These properties can impact the bioavailability of the compound, which in turn affects its efficacy.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-nitro-2,3-dihydro-1H-indole. It’s generally known that factors such as pH, temperature, and presence of other compounds can affect the stability and efficacy of chemical compounds .

properties

IUPAC Name

5-chloro-6-nitro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h3-4,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMADCPMWAGDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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